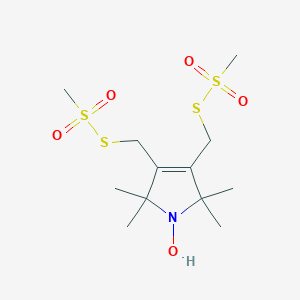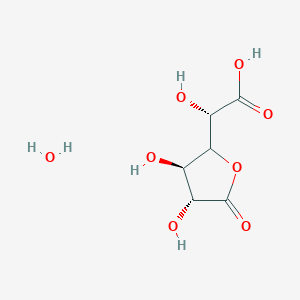
3-Hydroxyglutaric acid
Overview
Description
3-Hydroxyglutaric acid is a linear, five-carbon dicarboxylic acid that serves as an intermediate in amino acid catabolism . It is primarily known for its role as a biomarker in glutaric aciduria type 1, a rare genetic disorder . This compound is also involved in various metabolic pathways and has been identified in secondary organic aerosols in the troposphere .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxyglutaric acid is the enzyme Hydroxymethylglutaryl-CoA lyase, mitochondrial . This enzyme plays a crucial role in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine .
Mode of Action
This compound is an intermediate in the catabolism of amino acids. It is produced when the enzyme glutaryl-CoA dehydrogenase (GCDH) is deficient . The regulation of this compound is mediated by GCDH .
Biochemical Pathways
In the catabolism of the amino acids lysine and tryptophan, both converge onto 2-oxoadipic acid, the precursor of glutaryl-CoA. The conversion of glutaryl-CoA to crotonyl-CoA by GCDH enables their further conversion into acetyl-CoA. This provides carbons for the tricarboxylic acid cycle (TCA), a function served by many amino acids .
Pharmacokinetics
It is known that this compound accumulates predominantly in the brain and biological fluids of individuals affected by glutaric acidemia type 1 (ga 1), being considered the most reliable biochemical marker for the diagnosis of this disease .
Result of Action
The accumulated this compound elicits neurotoxic effects that include excitotoxicity (due to its similarity with glutamate, the primary excitatory neurotransmitter), redox homeostasis, impairs bioenergetics, promotes reactive astrogliosis, and damage to the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
3-Hydroxyglutaric acid is an intermediate in amino acid catabolism . It is produced endogenously at high amounts in patients affected by glutaric acidemia type 1 . This disease is a neurometabolic error of metabolism caused by inherited deficient activity of the mitochondrial complex glutaryl-CoA dehydrogenase (GCDH) . GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2 during the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan .
Cellular Effects
This compound has been shown to have a direct effect on neuronal receptors . Experimental data indicate that this compound induces excitotoxicity, possibly due to its similar chemical structure to glutamate, the main excitatory neurotransmitter . It also disrupts redox homeostasis, increasing the production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . Furthermore, it impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It induces excitotoxicity, possibly due to its similar chemical structure to glutamate . It disrupts redox homeostasis, increasing the production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . It also impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity .
Temporal Effects in Laboratory Settings
In humans, this compound levels increase when the enzyme glutaryl-CoA dehydrogenase (GCDH) is deficient . A drop in GCDH activity prompts an increase in the amount of this compound in biofluids (urine, blood, and cerebrospinal fluid) and tissues, notably in the brain .
Dosage Effects in Animal Models
While there are no specific studies detailing the dosage effects of this compound in animal models, it’s known that high levels of this compound in the brain may cause excitotoxicity, oxidative stress, bioenergetics dysfunction, reactive astrogliosis, blood-brain barrier breakage, and vascular alterations .
Metabolic Pathways
This compound is involved in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine . Both lysine and tryptophan converge onto 2-oxoadipic acid, the precursor of glutaryl-CoA . The conversion of glutaryl-CoA to crotonyl-CoA by GCDH enables their further conversion into acetyl-CoA .
Transport and Distribution
The sodium-dependent dicarboxylate cotransporter 3 (NaDC3) has been identified to mediate the translocation of this compound . This concerted action of NaDC3 may be important for the directed uptake and excretion of this compound in kidney proximal tubule cells .
Subcellular Localization
The exact subcellular localization of this compound is not abundantly clear in the literature. It is known that once produced mainly from lysine, it cannot leave the central nervous system because of very limited efflux, therefore, accumulating in this tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxyglutaric acid in the laboratory typically involves the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, which is then hydrolyzed to produce this compound . This process is catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase .
Industrial Production Methods
the compound can be synthesized through the catabolism of amino acids such as lysine and tryptophan, mediated by the enzyme glutaryl-CoA dehydrogenase .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyglutaric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glutaric acid.
Reduction: Reduction reactions can convert this compound to other hydroxy acids.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Glutaric acid.
Reduction: Various hydroxy acid derivatives.
Substitution: Different substituted glutaric acid derivatives.
Scientific Research Applications
3-Hydroxyglutaric acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyglutaric acid: Differs from 3-hydroxyglutaric acid by the position of the hydroxyl group.
Glutaric acid: A related compound that lacks the hydroxyl group.
3-Hydroxybutyric acid: Another hydroxy acid with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific role as a biomarker for glutaric aciduria type 1 and its involvement in amino acid catabolism . Its neurotoxic effects and accumulation in the brain distinguish it from other similar compounds .
Properties
IUPAC Name |
3-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHYXNSQOIDNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213239 | |
| Record name | 3-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-18-6 | |
| Record name | 3-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hydroxyglutaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


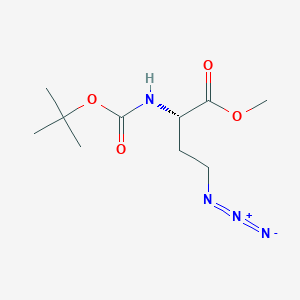
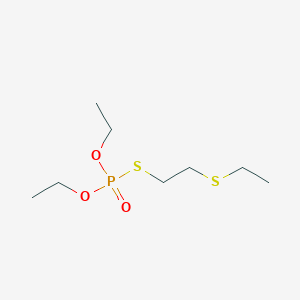
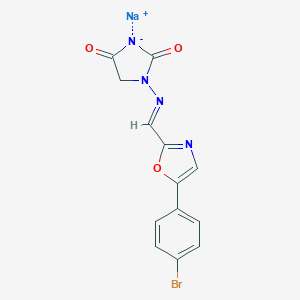
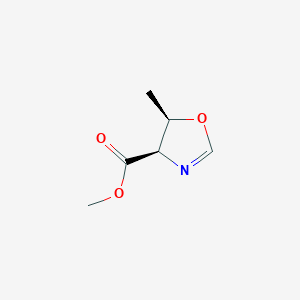
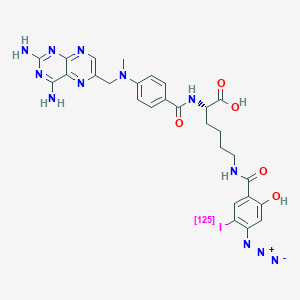
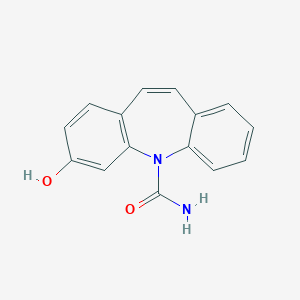
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
